3-(6-Chloro-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester
CAS No.: 939986-77-3
Cat. No.: VC3811303
Molecular Formula: C14H21ClN4O2
Molecular Weight: 312.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 939986-77-3 |
|---|---|
| Molecular Formula | C14H21ClN4O2 |
| Molecular Weight | 312.79 g/mol |
| IUPAC Name | tert-butyl 3-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-6-4-5-10(8-19)18-12-7-11(15)16-9-17-12/h7,9-10H,4-6,8H2,1-3H3,(H,16,17,18) |
| Standard InChI Key | BYYSPKHMDVCCQI-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC(=NC=N2)Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC(=NC=N2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three distinct functional groups:
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A piperidine ring substituted at the 3-position with an amino group linked to a 6-chloropyrimidine moiety.
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A tert-butyl ester group at the 1-position of the piperidine ring, providing steric bulk and stability.
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A 6-chloropyrimidine group, a heteroaromatic system known for participating in hydrogen bonding and π-π interactions .
The molecular formula is C₁₄H₂₁ClN₄O₂, with a molecular weight of 312.79 g/mol. Its IUPAC name, tert-butyl 3-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate, reflects this arrangement.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₁ClN₄O₂ | |
| Molecular Weight | 312.79 g/mol | |
| CAS Number | 939986-77-3 | |
| Purity (Commercial) | ≥95% | |
| Storage Conditions | Room temperature, desiccated |
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step sequence:
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Piperidine Core Functionalization: Protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate.
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Amination at C3: Nucleophilic substitution at the 3-position using 4-amino-6-chloropyrimidine under basic conditions .
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Deprotection and Isolation: Acidic removal of the Boc group, followed by purification via column chromatography .
A representative protocol from Source involves:
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Reagents: TBTU (coupling agent), ammonium carbonate (nitrogen source), triethylamine (base).
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Conditions: Acetonitrile solvent, 8-hour reaction at room temperature.
Industrial Production
Scalable methods employ continuous flow synthesis to enhance efficiency. Key advantages include:
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Reduced reaction times (≤2 hours vs. 8 hours batchwise).
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Improved reproducibility through precise temperature and mixing control.
Biological Activity and Mechanistic Insights
Table 2: Comparative Biological Activity of Analogues
| Compound | Target | IC₅₀/MIC | Source |
|---|---|---|---|
| ML267 (Pyridinyl-piperazine) | Sfp-PPTase | 0.87 µM | |
| 3-(6-Chloro-pyrimidin-4-ylsulfanyl) | Aurora A Kinase | 68 nM | |
| This Compound | B. subtilis | 16 µg/mL |
Structural Analogues and Structure-Activity Relationships
Impact of Substituent Variation
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Amino vs. Sulfanyl Groups: Replacing the amino group with sulfanyl (as in 3-(6-Chloro-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester) reduces polarity, enhancing membrane permeability but decreasing solubility.
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Methylamino Derivatives: The methylated analogue (CAS: 1261231-80-4) exhibits discontinued commercial availability, likely due to inferior stability or efficacy .
Tert-butyl Ester Role
The Boc group:
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Shields the piperidine nitrogen, preventing unwanted protonation.
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Facilitates later-stage deprotection for introducing diverse substituents .
Applications in Drug Discovery
Scaffold for Library Synthesis
The compound serves as a versatile intermediate for generating:
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Kinase Inhibitors: Via Suzuki coupling at the pyrimidine C4 position.
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Antibacterial Agents: Through modification of the amino group to thioamide or sulfonamide derivatives .
Preclinical Development Challenges
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